

# Application Notes and Protocols: Cesium-135 as a Tracer in Geochemical Processes

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## Compound of Interest

Compound Name: Cesium-135

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## Introduction

**Cesium-135** ( $^{135}\text{Cs}$ ), a long-lived fission product with a half-life of approximately 2.3 million years, is emerging as a powerful tracer in various geochemical processes.<sup>[1][2]</sup> Its primary utility lies in its association with anthropogenic nuclear activities, making it an unambiguous marker for tracking the transport and fate of radioactive contamination in the environment. The isotopic ratio of  $^{135}\text{Cs}$  to the shorter-lived Cesium-137 ( $^{137}\text{Cs}$ , half-life ~30 years) provides a unique fingerprint for identifying the source of cesium contamination, such as nuclear weapons testing, nuclear power plant accidents (e.g., Chernobyl and Fukushima), and reprocessing facilities.<sup>[1][3][4][5]</sup> This document provides detailed application notes and experimental protocols for the use of  $^{135}\text{Cs}$  as a geochemical tracer.

## Applications in Geochemical Processes

The long half-life and distinct isotopic signature of  $^{135}\text{Cs}$  make it a valuable tool for long-term environmental monitoring and forensic analysis of nuclear contamination.

## Source Apportionment of Radioactive Contamination

The most significant application of  $^{135}\text{Cs}$  is in identifying the origin of radioactive cesium in the environment. Different nuclear events and processes produce characteristic  $^{135}\text{Cs}/^{137}\text{Cs}$  ratios.

By measuring this ratio in environmental samples (soil, sediment, water, biota), scientists can distinguish between different sources of contamination.[1][3][4][5]

- Nuclear Accidents: The Chernobyl and Fukushima disasters released cesium with distinct  $^{135}\text{Cs}/^{137}\text{Cs}$  signatures.[3][4]
- Nuclear Weapons Fallout: Global fallout from atmospheric nuclear weapons testing in the mid-20th century has a different and characteristically higher  $^{135}\text{Cs}/^{137}\text{Cs}$  ratio.[3]
- Nuclear Reprocessing Facilities: Discharges from nuclear fuel reprocessing plants can also be a source of cesium with a specific isotopic composition.

## Groundwater and Solute Transport Studies

$^{135}\text{Cs}$  can be used as a tracer for tracking the movement of groundwater and the transport of contaminants, particularly in the context of radioactive waste disposal. Since  $^{135}\text{Cs}$  is a component of spent nuclear fuel, its detection in groundwater near a geological repository can indicate a breach of containment and subsequent transport of radionuclides.[6] Understanding its mobility, which is influenced by soil and sediment characteristics, is crucial for the long-term safety assessment of such facilities.[1]

## Sedimentation and Erosion Rate Studies

Similar to the well-established use of  $^{137}\text{Cs}$ , the presence and distribution of  $^{135}\text{Cs}$  in sediment cores can be used to date sediment layers and estimate rates of erosion and sedimentation. The known timeline of atmospheric nuclear testing provides a reference point for the introduction of  $^{135}\text{Cs}$  into the environment, allowing researchers to correlate its presence in sediment layers with specific time periods.[1] The  $^{135}\text{Cs}/^{137}\text{Cs}$  ratio can provide a more robust chronometer than  $^{137}\text{Cs}$  alone.[1]

## Data Presentation

The following tables summarize key quantitative data related to **Cesium-135** as a geochemical tracer.

Table 1: Nuclear and Physical Properties of **Cesium-135**

| Property           | Value                               | Reference |
|--------------------|-------------------------------------|-----------|
| Half-life          | ~2.3 million years                  | [1][2]    |
| Decay Mode         | Beta ( $\beta^-$ ) decay            | [3]       |
| Decay Product      | Barium-135 (stable)                 | [2]       |
| Primary Production | Nuclear fission and neutron capture | [1]       |

Table 2: Characteristic  $^{135}\text{Cs}/^{137}\text{Cs}$  Atom Ratios from Various Nuclear Sources (decay-corrected to a common date for comparison, e.g., March 11, 2011)

| Source   | Characteristic $^{135}\text{Cs}/^{137}\text{Cs}$ Ratio | References |
|--|--|------------|
| Fukushima Daiichi Nuclear Power Plant Accident       | ~0.35  | [3][4]     |
| Chernobyl Nuclear Power Plant Accident               | ~0.50  | [3][4]     |
| Nuclear Weapons Testing Fallout                      | $\sim 1.9 \pm 0.2$                                     | [3]        |
| Sellafield Reprocessing Plant Discharges (Irish Sea) | $\sim 1.22 \pm 0.11$                                   |            |

Table 3: Detection Limits for  $^{135}\text{Cs}$  Using Different Analytical Techniques

| Analytical Technique                 | Typical Detection Limit                            | References                              |
|--------------------------------------|--|---|
| Triple Quadrupole ICP-MS (ICP-MS/MS) | $9.1 \times 10^{-17}$ g/g for a 60 g sample        | <a href="#">[2]</a> <a href="#">[7]</a> |
| Accelerator Mass Spectrometry (AMS)  | $^{135}\text{Cs}/^{133}\text{Cs} \approx 10^{-11}$ | <a href="#">[8]</a> <a href="#">[9]</a> |
| Sector Field ICP-MS (ICP-SFMS)       | 0.05 ng/kg in sediment                             | <a href="#">[10]</a>                    |

## Experimental Protocols

The accurate measurement of  $^{135}\text{Cs}$  is challenging due to its low environmental concentrations and the presence of isobaric interferences, primarily from stable Barium-135 ( $^{135}\text{Ba}$ ). Therefore, meticulous sample preparation and advanced mass spectrometry techniques are required.

### Protocol 1: Determination of $^{135}\text{Cs}/^{137}\text{Cs}$ in Soil and Sediment Samples using Triple Quadrupole ICP-MS (ICP-MS/MS)

This protocol is adapted from methodologies described in recent literature.[\[2\]](#)[\[7\]](#)[\[11\]](#)

#### 1. Sample Preparation and Digestion:

- Drying and Homogenization: Dry the soil or sediment sample at 105°C until a constant weight is achieved. Sieve the sample to remove large debris and homogenize it.
- Acid Leaching/Digestion:
  - Weigh a suitable amount of the homogenized sample (e.g., 10-60 g) into a beaker.
  - Add aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).
  - Heat the mixture on a hot plate to facilitate the leaching of cesium from the sample matrix.

#### 2. Chemical Separation of Cesium and Removal of Interferences:

- Pre-concentration of Cesium:
  - After cooling and filtration of the leachate, pass the solution through a column packed with ammonium molybdophosphate-polyacrylonitrile (AMP-PAN) resin. Cesium is selectively adsorbed onto the AMP.
- Elution of Cesium:
  - Elute the adsorbed cesium from the AMP-PAN column using a solution of ammonium chloride (NH<sub>4</sub>Cl).
- Removal of Eluent and Interfering Elements:
  - Remove the excess NH<sub>4</sub>Cl from the eluate by sublimation.
  - Further purify the sample to remove remaining interfering elements, especially Barium, Molybdenum, Tin, and Antimony, using cation exchange chromatography (e.g., with AG50W-X8 resin).

### 3. Measurement by ICP-MS/MS:

- Instrument Setup: Use a triple quadrupole ICP-MS instrument.
- Interference Mitigation:
  - Introduce a reaction gas, such as nitrous oxide (N<sub>2</sub>O), into the collision/reaction cell of the ICP-MS/MS.[2][7][11] This induces a chemical reaction that shifts the mass of interfering ions, allowing for the selective measurement of <sup>135</sup>Cs and <sup>137</sup>Cs.
- Data Acquisition and Analysis:
  - Measure the ion counts for <sup>135</sup>Cs and <sup>137</sup>Cs.
  - Use a certified reference material (e.g., IAEA-375) for calibration and quality control.[4]
  - Calculate the <sup>135</sup>Cs/<sup>137</sup>Cs atom ratio after correcting for instrumental mass bias and procedural blanks.

## Protocol 2: High-Sensitivity Measurement of $^{135}\text{Cs}/^{137}\text{Cs}$ using Accelerator Mass Spectrometry (AMS)

AMS offers extremely high sensitivity for measuring long-lived radionuclides at very low concentrations. This protocol is based on the Ion Laser InterAction Mass Spectrometry (ILIAMS) technique.[\[6\]](#)[\[8\]](#)

### 1. Sample Preparation:

- Follow a similar chemical separation procedure as described for ICP-MS/MS to isolate and purify cesium from the sample matrix. The goal is to produce a highly purified cesium fraction with minimal barium.

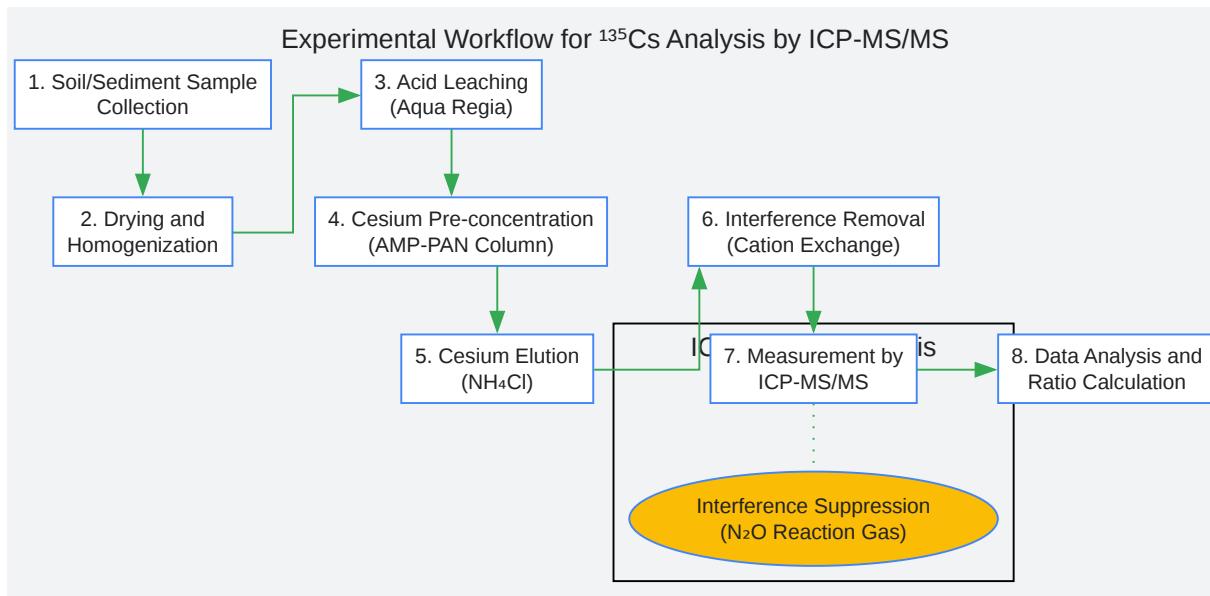
### 2. Target Preparation:

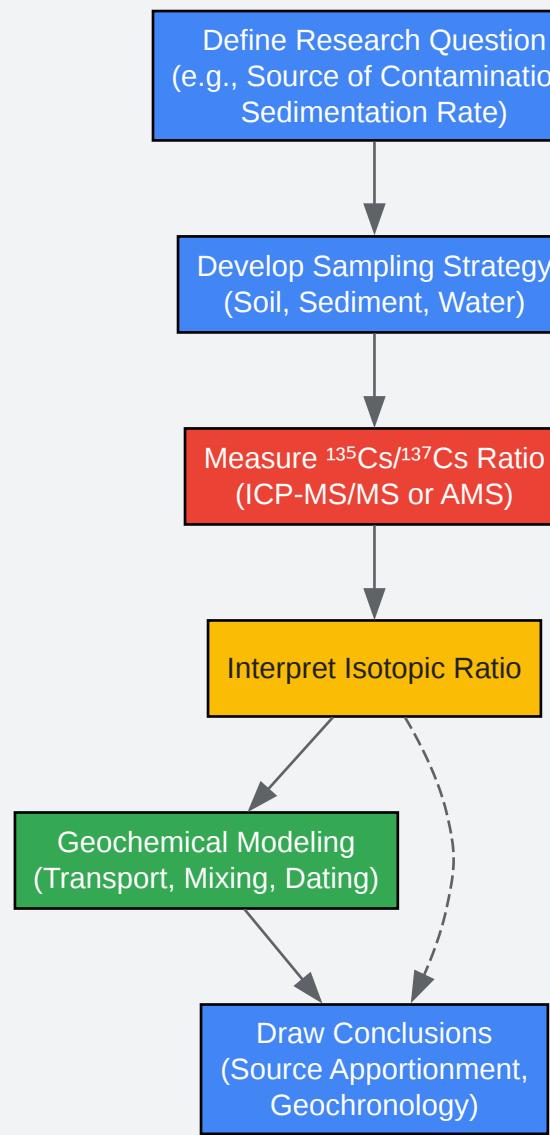
- The purified cesium sample is mixed with a matrix material (e.g.,  $\text{PbF}_2$ ) and pressed into a target holder for insertion into the ion source of the AMS system.

### 3. Measurement by AMS with ILIAMS:

- Ionization and Acceleration: Cesium is sputtered from the target and ionized in the ion source. The resulting ions are accelerated to high energies.
- Isobaric Interference Removal (ILIAMS):
  - The ion beam, containing both  $\text{CsF}_2^-$  and the interfering  $\text{BaF}_2^-$  molecular ions, is passed through a radiofrequency quadrupole (RFQ) filled with a buffer gas and illuminated by a laser.[\[6\]](#)
  - The laser selectively detaches electrons from the  $\text{BaF}_2^-$  ions, neutralizing them and thus removing them from the ion beam. The  $\text{CsF}_2^-$  ions are unaffected and pass through.[\[6\]](#)
- Detection: The remaining  $^{135}\text{Cs}$  and  $^{137}\text{Cs}$  ions are detected and counted, allowing for the determination of their isotopic ratio with very high sensitivity.

## Mandatory Visualizations



Logical Workflow for a Geochemical Tracer Study using  $^{135}\text{Cs}$ [Click to download full resolution via product page](#)**Need Custom Synthesis?**

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